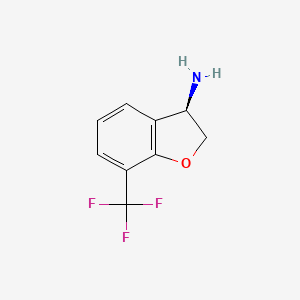

(R)-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-7-(Trifluormethyl)-2,3-Dihydrobenzofuran-3-amin ist eine chirale Verbindung, die eine Trifluormethylgruppe enthält, die an einen Benzofuranring gebunden ist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse, da sie ein hohes Potenzial für biologische Aktivitäten aufweist und als Baustein für komplexere Moleküle dient.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-7-(Trifluormethyl)-2,3-Dihydrobenzofuran-3-amin beinhaltet typischerweise die Einführung der Trifluormethylgruppe und die Bildung des Benzofuranrings. Eine gängige Methode beinhaltet die Verwendung von Trifluormethylierungsreagenzien wie Trifluormethyliodid oder Trifluoromethylsulfonaten in Gegenwart einer Base. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril und Temperaturen im Bereich von Raumtemperatur bis 100 °C .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann Methoden umfassen, die sich besser skalieren lassen, wie z. B. die kontinuierliche Durchfluss-Synthese, bei der die Reagenzien kontinuierlich in einen Reaktor geleitet werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und kann zu höheren Ausbeuten und Reinheiten führen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(R)-7-(Trifluormethyl)-2,3-Dihydrobenzofuran-3-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Nucleophile: Alkylhalogenide, Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

(R)-7-(Trifluormethyl)-2,3-Dihydrobenzofuran-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf Enzyme und Rezeptoren.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.

Industrie: Die Verbindung wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (R)-7-(Trifluormethyl)-2,3-Dihydrobenzofuran-3-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Trifluormethylgruppe kann die Bindungsaffinität und Spezifität der Verbindung für diese Zielstrukturen verbessern. Die genauen Wege, die beteiligt sind, hängen von der jeweiligen untersuchten biologischen Aktivität ab .

Wirkmechanismus

The mechanism of action of ®-7-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(R)-1-[3-(Trifluormethyl)phenyl]ethanol: Eine weitere chirale Verbindung mit einer Trifluormethylgruppe, die als Baustein für neuroprotektive Verbindungen verwendet wird.

(R)-3-Brom-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluormethyl)phenyl]propanamid: Eine Verbindung mit ähnlichen strukturellen Merkmalen, die in der Medikamentenentwicklung eingesetzt wird.

Einzigartigkeit

(R)-7-(Trifluormethyl)-2,3-Dihydrobenzofuran-3-amin ist einzigartig aufgrund seiner spezifischen Kombination aus einer Trifluormethylgruppe und einem Benzofuranring, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann .

Eigenschaften

Molekularformel |

C9H8F3NO |

|---|---|

Molekulargewicht |

203.16 g/mol |

IUPAC-Name |

(3R)-7-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-3-1-2-5-7(13)4-14-8(5)6/h1-3,7H,4,13H2/t7-/m0/s1 |

InChI-Schlüssel |

YTCQULZGKIRBTI-ZETCQYMHSA-N |

Isomerische SMILES |

C1[C@@H](C2=C(O1)C(=CC=C2)C(F)(F)F)N |

Kanonische SMILES |

C1C(C2=C(O1)C(=CC=C2)C(F)(F)F)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)

![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)

![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)